molecular formula C11H7NS B12128997 Naphtho[2,1-d]thiazole CAS No. 234-47-9

Naphtho[2,1-d]thiazole

Cat. No.: B12128997
CAS No.: 234-47-9
M. Wt: 185.25 g/mol
InChI Key: IIUUNAJWKSTFPF-UHFFFAOYSA-N
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Description

Naphtho[2,1-d]thiazole is an organic compound characterized by a fused ring structure combining a naphthalene ring with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphtho[2,1-d]thiazole can be synthesized through several methods. One efficient approach involves the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese(III) acetate under ambient air conditions . This method is advantageous due to its simplicity, high atom economy, and use of environmentally friendly reagents.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be adapted for larger-scale production. The use of manganese(III) acetate and acylthiourea derivatives provides a cost-effective and efficient pathway for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: Naphtho[2,1-d]thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, often involving halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various reduced forms of the thiazole ring.

Scientific Research Applications

Naphtho[2,1-d]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological potential, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

Naphtho[2,1-d]thiazole can be compared with other similar compounds, such as Naphtho[1,2-d]thiazole and Naphtho[2,3-d]thiazole. These compounds share a similar fused ring structure but differ in the position of the thiazole ring relative to the naphthalene ring. This compound is unique due to its specific ring fusion pattern, which can influence its chemical reactivity and biological activity.

Comparison with Similar Compounds

  • Naphtho[1,2-d]thiazole
  • Naphtho[2,3-d]thiazole
  • Benzothiazole derivatives

Naphtho[2,1-d]thiazole stands out due to its distinct structural features and the resulting impact on its properties and applications.

Properties

CAS No.

234-47-9

Molecular Formula

C11H7NS

Molecular Weight

185.25 g/mol

IUPAC Name

benzo[g][1,3]benzothiazole

InChI

InChI=1S/C11H7NS/c1-2-4-9-8(3-1)5-6-10-11(9)13-7-12-10/h1-7H

InChI Key

IIUUNAJWKSTFPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC=N3

Origin of Product

United States

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